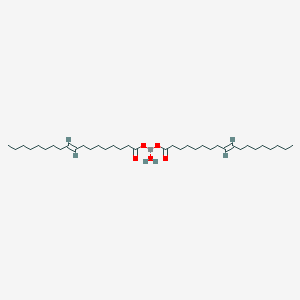
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer is a complex organoaluminum compound It is characterized by the presence of two octadec-9-enoate ligands and a hydroxyl group coordinated to an aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Al(OR)3+2C18H34O2→Al(C18H33O2)2(OH)+2ROH
where Al(OR)3 represents an aluminum alkoxide and C18H34O2 represents octadec-9-enoic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is typically conducted in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other carboxylates or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Carboxylic acids or alcohols are used as reagents for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organoaluminum compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an adjuvant in vaccines and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer involves the coordination of the aluminum center with various ligands. This coordination allows the compound to interact with different molecular targets, such as enzymes and receptors, thereby exerting its effects. The pathways involved include the formation of stable complexes and the modulation of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer can be compared with other organoaluminum compounds, such as:
Triethylaluminum: Unlike this compound, triethylaluminum is highly reactive and used primarily as a catalyst in polymerization reactions.
Aluminum isopropoxide: This compound is used as a precursor for the synthesis of various aluminum-based materials and has different reactivity compared to this compound.
Aluminum acetylacetonate: It is used as a catalyst and in the production of coatings and adhesives, similar to this compound, but with different ligand structures.
This compound is unique due to its specific ligand arrangement and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
36362-00-2 |
|---|---|
Molekularformel |
C36H68AlO5 |
Molekulargewicht |
607.9 g/mol |
InChI |
InChI=1S/2C18H34O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2/b2*10-9+;; |
InChI-Schlüssel |
JJTXSFQRIIHOCS-AFVZMACWSA-L |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC/C=C/CCCCCCCC.O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCC=CCCCCCCCC.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



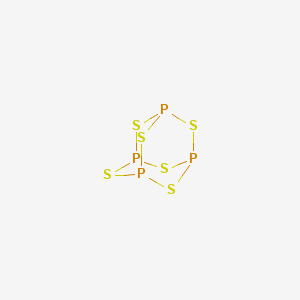

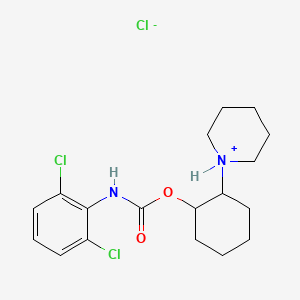

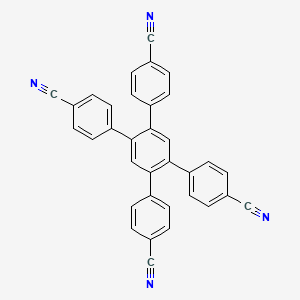
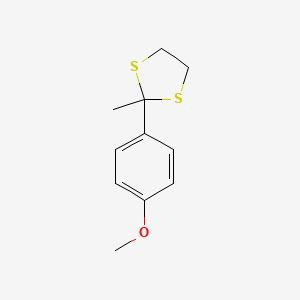
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/no-structure.png)
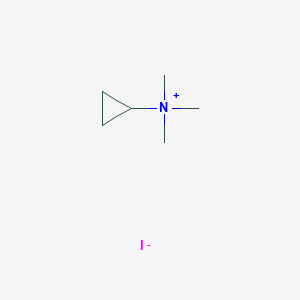
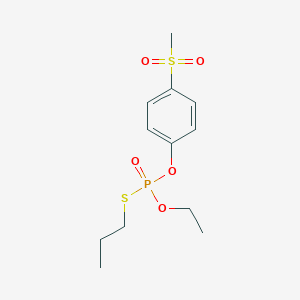
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
